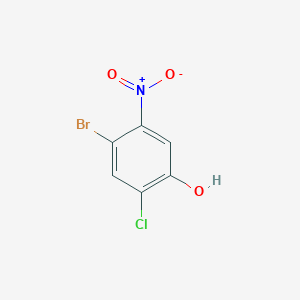

4-Bromo-2-chloro-5-nitrophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-chloro-5-nitrophenol is an organic compound with the molecular formula C6H3BrClNO3 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by bromine, chlorine, and nitro groups

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and proteins within the cell .

Mode of Action

It is known that nitrophenols, in general, can undergo nucleophilic aromatic substitution reactions . In such reactions, one of the substituents in the aromatic ring is replaced by a nucleophile .

Biochemical Pathways

It is known that similar compounds, such as 2-chloro-4-nitrophenol, are degraded via the 1,2,4-benzenetriol pathway in certain bacteria .

Result of Action

Similar compounds have been known to cause changes at the molecular level, such as the substitution of one of the substituents in the aromatic ring .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-chloro-5-nitrophenol . .

Analyse Biochimique

Biochemical Properties

It is known that nitro compounds, like 4-Bromo-2-chloro-5-nitrophenol, are important nitrogen derivatives . The nitro group in these compounds is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .

Molecular Mechanism

Nitro compounds can be prepared in several ways, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially influence the molecular mechanism of this compound.

Metabolic Pathways

It is known that nitro compounds can be involved in various metabolic pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-nitrophenol typically involves multi-step reactions starting from phenol or its derivatives. One common method includes:

Nitration: Phenol is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Halogenation: The nitrated phenol is then subjected to halogenation reactions. Bromination and chlorination are carried out using bromine and chlorine in the presence of catalysts like iron(III) chloride or aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and advanced separation techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-chloro-5-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Major Products

Reduction: 4-Bromo-2-chloro-5-aminophenol.

Substitution: Depending on the nucleophile, various substituted phenols can be obtained.

Applications De Recherche Scientifique

Agricultural Applications

Insecticidal and Acaricidal Properties

4-Bromo-2-chloro-5-nitrophenol serves as an important intermediate in the synthesis of insecticides and acaricides. Specifically, it is involved in the production of phosphoric acid esters that exhibit significant insecticidal activity. For instance, compounds like O,O-dimethyl-O-(4-bromo-2,5-dichlorophenyl)-thiophosphate have been noted for their efficacy against various agricultural pests .

Production Process

The synthesis of this compound typically involves brominating 2-chlorophenol in the presence of brominating agents such as elementary bromine or N-bromosuccinimide. This process can be carried out in various solvents, including carbon tetrachloride, which enhances the selectivity and yield of the desired product . The ability to produce this compound with high selectivity reduces the need for extensive purification, making it a cost-effective option for manufacturers .

Environmental Applications

Remediation of Pollutants

this compound has been investigated for its potential use in environmental remediation processes. Advanced oxidation processes (AOPs), which utilize compounds like this for degrading organic pollutants in aqueous solutions, have shown effectiveness in treating contaminated water . The compound's reactivity can facilitate the breakdown of more persistent pollutants, contributing to cleaner water sources.

Case Studies

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-4-nitrophenol

- 4-Chloro-2-nitrophenol

- 2,6-Dichloro-4-nitrophenol

Uniqueness

4-Bromo-2-chloro-5-nitrophenol is unique due to the presence of both bromine and chlorine atoms along with the nitro group. This combination of substituents imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Activité Biologique

4-Bromo-2-chloro-5-nitrophenol (BCNP) is a halogenated nitrophenol compound that has garnered attention due to its potential biological activities, particularly its antimicrobial properties and applications in drug development. This article delves into the biological activity of BCNP, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

BCNP is characterized by the presence of bromine and chlorine substituents along with a nitro group on a phenolic ring. Its chemical structure can be represented as follows:

This unique arrangement of substituents influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that BCNP exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action involves disrupting bacterial cell membranes and inhibiting enzyme functions essential for microbial growth .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Pseudomonas aeruginosa | 75 µg/mL |

The antimicrobial action of BCNP is attributed to its ability to undergo nucleophilic aromatic substitution reactions. These reactions can lead to the modification of critical cellular components, ultimately resulting in cell death. Additionally, similar compounds have been shown to interact with various enzymes and proteins within bacterial cells, further elucidating the potential pathways through which BCNP exerts its effects .

Metabolic Pathways

BCNP can be metabolized by certain bacterial strains, which utilize it as a carbon source. For instance, studies have shown that specific strains like Arthrobacter sp. can degrade BCNP through pathways involving nitroreductases, leading to the formation of less toxic metabolites .

Table 2: Pathways for BCNP Biodegradation

| Bacterial Strain | Metabolite Produced | Key Enzymes Involved |

|---|---|---|

| Arthrobacter sp. | 2-chloro-5-hydroxylaminophenol | Nitroreductases |

| Rhodococcus sp. | 4-bromo-2-aminophenol | Hydroxylases |

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of BCNP, researchers found that at concentrations as low as 25 µg/mL, BCNP significantly inhibited the growth of Staphylococcus aureus. The study highlighted the compound's potential as a candidate for developing new antibacterial agents.

Case Study 2: Biodegradation Potential

A recent investigation into the biodegradation capabilities of Arthrobacter sp. revealed that this bacterium could utilize BCNP as a sole carbon source. The degradation process was monitored over time, showing an initial lag phase followed by rapid degradation, indicating the compound's recalcitrance at higher concentrations .

Propriétés

IUPAC Name |

4-bromo-2-chloro-5-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFGQQDSZARNQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Cl)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.